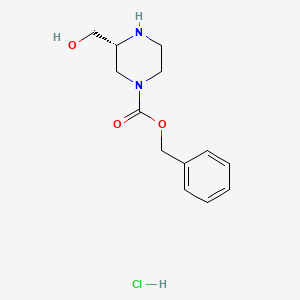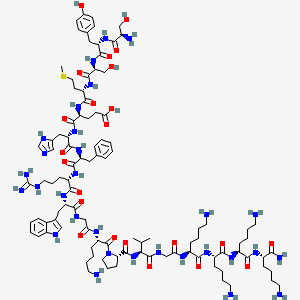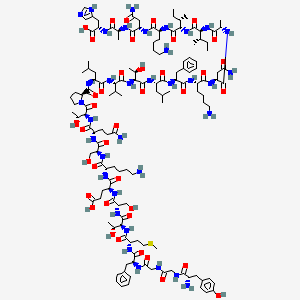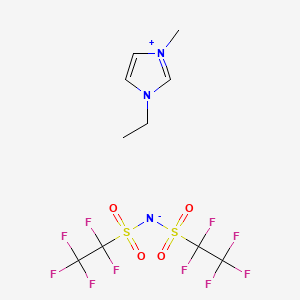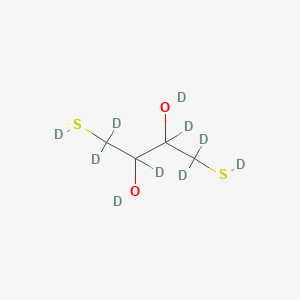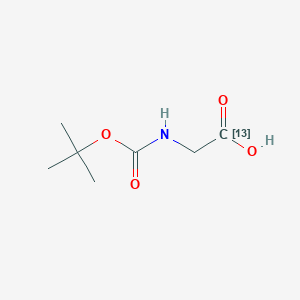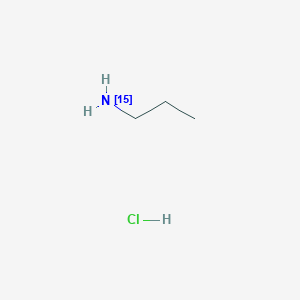
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate
Overview
Description
“Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate” is also known as “5-(3-Hydroxyphenyl)furan-2-carboxylic acid methyl ester”. It has a molecular formula of C12H10O4 and a molecular weight of 218.21 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a furan ring attached to a phenyl ring through a carboxylate ester linkage . The phenyl ring has a hydroxyl group attached to it .Physical and Chemical Properties Analysis
“this compound” is a solid compound with a melting point of 143-147 °C (lit.) .Scientific Research Applications
Biological Activity Studies
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate and its derivatives demonstrate significant biological activities. A study by Phutdhawong et al. (2019) synthesized derivatives of Methyl-5-(hydroxymethyl)-2-furan carboxylate and tested their cytotoxicity against various cancer cell lines and bacteria. The findings indicated potent biological activities, especially against the HeLa cell line and photogenic bacteria, suggesting potential applications in developing anti-cancer and antibacterial agents (Phutdhawong et al., 2019).
Anti-Tobacco Mosaic Virus and Cytotoxicity
Research on furan-2-carboxylic acids derived from Nicotiana tabacum, which includes this compound, reveals their potential in combating tobacco mosaic virus (TMV) and certain human tumor cell lines. Wu et al. (2018) isolated new furan-2-carboxylic acids and demonstrated their high anti-TMV activity and moderate cytotoxicity against human tumor cell lines, indicating their potential in both plant protection and cancer research (Wu et al., 2018).
Analytical Applications in Honey Analysis
This compound is also relevant in analytical chemistry, particularly in food analysis. Nozal et al. (2001) developed a method for determining various compounds, including furan derivatives, in honey samples. This work highlights the compound's importance in ensuring food safety and quality (Nozal et al., 2001).
Antimycobacterial Agents
A recent study by Mori et al. (2022) on 5-Phenyl-furan-2-carboxylic acids, closely related to this compound, underscores their potential as antimycobacterial agents. This research contributes to the development of new treatments for mycobacterial infections, particularly tuberculosis (Mori et al., 2022).
Antimicrobial and Antifungal Properties
Studies on furan derivatives, including those related to this compound, have shown promising antimicrobial and antifungal properties. For instance, Iradyan et al. (2014) synthesized derivatives with antibacterial properties, which could lead to the development of new antimicrobial agents (Iradyan et al., 2014).
Biobased Polyester Synthesis
In the field of materials science, this compound is significant for its role in biobased polyester synthesis. Jiang et al. (2014) demonstrated the enzymatic polymerization of furan-based diols, which are structurally similar to this compound, for creating biobased polyesters. This research is critical for developing environmentally friendly materials (Jiang et al., 2014).
Future Directions
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s effectiveness .
Biochemical Analysis
Biochemical Properties
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, the compound can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s activity and impact on the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various compounds. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Additionally, it may act as a substrate or inhibitor for specific metabolic enzymes, influencing the overall metabolic pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of the compound within tissues can also affect its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can impact mitochondrial function and energy metabolism. The subcellular localization of the compound is crucial for its role in cellular processes and biochemical reactions .
Properties
IUPAC Name |
methyl 5-(3-hydroxyphenyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-15-12(14)11-6-5-10(16-11)8-3-2-4-9(13)7-8/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIHUWQLICIWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584599 | |
| Record name | Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834884-73-0 | |
| Record name | Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



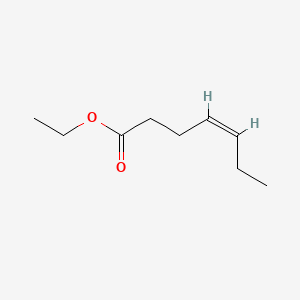

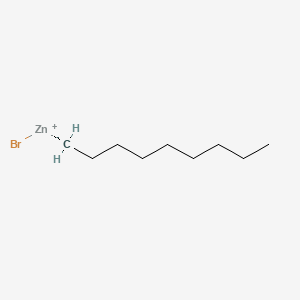
![2-[2-(1,3-Dioxan-2-yl)ethyl]-1-methylpyrrolidine](/img/structure/B1602272.png)
